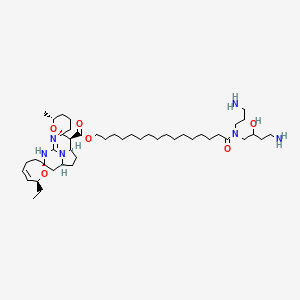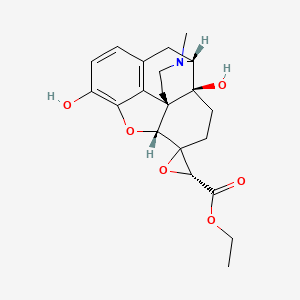![molecular formula C7H5NO2S B1230395 4H-噻吩并[3,2-b]吡咯-5-羧酸 CAS No. 39793-31-2](/img/structure/B1230395.png)
4H-噻吩并[3,2-b]吡咯-5-羧酸
描述
D-氨基酸氧化酶抑制剂是抑制酶D-氨基酸氧化酶活性的化合物。 该酶负责D-氨基酸的氧化脱氨反应,将它们转化为相应的α-酮酸、氨和过氧化氢 。 抑制这种酶具有潜在的治疗应用,特别是在治疗精神分裂症等神经系统疾病方面 .
科学研究应用
D-氨基酸氧化酶抑制剂具有广泛的科学研究应用:
作用机制
D-氨基酸氧化酶抑制剂的作用机制涉及抑制酶D-氨基酸氧化酶。 该酶催化D-氨基酸的氧化脱氨反应,其抑制导致D-氨基酸(如D-丝氨酸)的水平升高 。 D-丝氨酸作为N-甲基-D-天冬氨酸受体的共激动剂,参与突触可塑性和认知功能 。 通过抑制这种酶,这些抑制剂增强了这些受体的功能,并在神经系统疾病中具有潜在的治疗作用 .
类似化合物:
苯甲酸钠: 一种已知的D-氨基酸氧化酶抑制剂,在治疗精神分裂症的临床试验中显示出前景.
Luvadaxistat (TAK-831): 另一种有效的抑制剂,已研究其对精神分裂症认知功能的影响.
Compound 30 (CPD30): 一种新型抑制剂,在动物模型中显示出增强认知能力的作用.
独特性: D-氨基酸氧化酶抑制剂以其能够特异性靶向酶D-氨基酸氧化酶,从而导致D-氨基酸(如D-丝氨酸)水平升高而独树一帜。 这种特异性使其成为研究D-氨基酸在各种生理过程中的作用以及开发治疗神经系统疾病的新策略的宝贵工具 .
生化分析
Biochemical Properties
4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. . The compound acts as an inhibitor of KDM1A, thereby influencing gene transcription. Additionally, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid has shown activity against the RNA-dependent RNA polymerase of hepatitis C virus, making it a potential antiviral agent .
Cellular Effects
The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the activity of D-amino acid oxidase (DAO) in CHO cells, which leads to an increase in D-serine levels . This inhibition can impact cell signaling pathways, particularly those involving N-methyl-D-aspartate (NMDA) receptors. Furthermore, the compound’s interaction with KDM1A affects gene expression by altering the methylation status of histones, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of KDM1A, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from lysine residues on histones, leading to changes in gene expression. Additionally, the compound’s inhibition of DAO results in elevated levels of D-serine, which acts as a co-agonist for NMDA receptors, thereby modulating synaptic transmission and neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of KDM1A and DAO, resulting in prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM1A and DAO without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as KDM1A and DAO, influencing the methylation status of histones and the levels of D-serine, respectively . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be cell-permeable, allowing it to enter cells and exert its effects . Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with KDM1A and influences gene expression . Additionally, its presence in the cytoplasm allows it to inhibit DAO and modulate cellular metabolism . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied to fully understand its subcellular dynamics .
准备方法
合成路线和反应条件: D-氨基酸氧化酶抑制剂的合成通常涉及创建可以与酶活性位点相互作用的小型极性分子。 一种方法涉及使用芳香族取代基和酸性头基,这些基团被系统地改变以优化抑制活性 .
工业生产方法: 这些抑制剂的工业生产方法通常涉及大规模有机合成技术,包括使用高通量筛选来识别有效的抑制剂。 该过程可能还涉及使用计算平台来设计和优化抑制剂 .
化学反应分析
反应类型: D-氨基酸氧化酶抑制剂主要进行由酶D-氨基酸氧化酶催化的氧化脱氨反应。 该反应涉及将氢负离子从底物转移到黄素腺嘌呤二核苷酸(FAD)辅因子,然后由分子氧将黄素再氧化 .
常用试剂和条件: 这些反应中常用的试剂包括作为底物的D-氨基酸和作为氧化剂的分子氧。 反应条件通常涉及生理pH值和温度,以模拟酶的自然环境 .
主要产物: 氧化脱氨反应的主要产物是α-酮酸、氨和过氧化氢 .
相似化合物的比较
Sodium Benzoate: A known D-Amino Acid Oxidase Inhibitor that has shown promise in clinical trials for treating schizophrenia.
Luvadaxistat (TAK-831): Another potent inhibitor that has been studied for its effects on cognitive function in schizophrenia.
Compound 30 (CPD30): A novel inhibitor that has demonstrated cognitive enhancement effects in animal models.
Uniqueness: D-Amino Acid Oxidase Inhibitors are unique in their ability to specifically target the enzyme D-Amino Acid Oxidase, leading to increased levels of D-amino acids such as D-serine. This specificity makes them valuable tools for studying the role of D-amino acids in various physiological processes and for developing new therapeutic strategies for neurological disorders .
属性
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDSACGRKBACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406887 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39793-31-2 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)



![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)



